2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
説明
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a sulfanyl linker bonded to a morpholine-containing ethanone moiety. The sulfanyl group enhances stability and modulates electronic properties, while the morpholine ring improves solubility and pharmacokinetic profiles .
特性
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-12-1-3-13(4-2-12)23-16-14(9-21-23)17(20-11-19-16)26-10-15(24)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRITZSFNXQYAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonium carbonate in acetic acid under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
作用機序
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 to S phase of the cell cycle .
類似化合物との比較
Comparison with Structural Analogues
Core Structure and Substituent Variations
Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidine (target) vs. [3,4-c] (Example 60) alters planarity and ATP-binding affinity .
- Fluorophenyl vs. Morpholinophenyl: The target’s 4-fluorophenyl at position 1 contrasts with morpholinophenyl at position 3 in Examples 60/92, impacting steric interactions with kinase targets .
Functional Group Modifications
Morpholine vs. Other Heterocycles
Comparison :
Insights :
- Higher melting points in chromenone-containing analogues (Examples 60/92) suggest crystalline stability due to planar aromatic systems .
- The target’s morpholine group likely improves aqueous solubility compared to chromenone derivatives.
生物活性
The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound includes:
- A pyrazolo[3,4-d]pyrimidine core.
- A fluorophenyl substituent.
- A sulfanyl (thioether) group.
- A morpholine moiety.
This unique structural composition suggests potential interactions with various biological targets.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme inhibition : The compound may inhibit specific kinases or other enzymes involved in cancer progression or inflammation.
- Receptor interaction : The presence of hydrophobic groups might allow it to bind effectively to protein pockets, altering their activity and downstream signaling pathways.
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, compounds in this class have been shown to inhibit tumor cell proliferation in various cancer models. A notable study demonstrated that similar compounds had IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound may possess comparable efficacy .
Anti-inflammatory Properties
Pyrazolo derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators . The sulfanyl group in the compound may enhance its ability to interact with these targets.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Evaluation : In vitro studies on structurally similar compounds showed promising antitumor activity against various cancer types. For example, a study reported that certain pyrazolo derivatives exhibited broad-spectrum antitumor activity with IC50 values ranging from 0.01 μM to 10 μM against different tumor cell lines .
- Kinase Inhibition : The compound's potential as a kinase inhibitor was highlighted in a review discussing small molecule inhibitors targeting various kinases involved in cancer signaling pathways. The review noted that modifications in the pyrazolo structure could significantly impact potency and selectivity .
- Inflammation Models : In animal models of inflammation, pyrazolo derivatives have been shown to reduce edema and inflammatory cytokine levels significantly, indicating their therapeutic potential in treating inflammatory diseases .
Data Tables
Q & A
Q. What are the optimal synthetic routes and purity assessment methods for this compound?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions under controlled pH and temperature (e.g., 60–80°C in DMF or toluene under nitrogen) .
- Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or cross-coupling reactions.
- Step 3: Thioether linkage formation using sulfur-containing reagents (e.g., thiols or disulfides).
Purity Assessment:
Q. Table 1: Key Analytical Parameters
| Parameter | Value/Technique | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈FN₅O₂S | |
| CAS Number | Not explicitly provided | N/A |
| HPLC Retention Time | ~8.2 min (method-dependent) |
Q. How can researchers characterize the compound’s structural features?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify signals for the morpholine ring (δ 3.6–3.8 ppm, multiplet) and 4-fluorophenyl group (δ 7.2–7.4 ppm, doublet) .
- ¹³C NMR: Confirm carbonyl (C=O) at ~170 ppm and pyrimidine carbons at ~150–160 ppm .
- X-ray Crystallography: Resolve the sulfanyl-ethanone linkage geometry and intermolecular interactions .
Q. Table 2: Structural Data
| Feature | Spectral Signature | Evidence |
|---|---|---|
| Morpholine Ring | δ 3.6–3.8 ppm (¹H NMR) | |
| 4-Fluorophenyl | δ 7.2–7.4 ppm (¹H NMR) | |
| Sulfanyl Linkage | C-S bond length ~1.81 Å |
Advanced Research Questions
Q. How to design experiments to evaluate biological activity and resolve data contradictions?
Methodological Answer:
- Target Screening: Use kinase inhibition assays (e.g., ATP-binding pocket profiling) due to the pyrazolo-pyrimidine core’s affinity for kinases .
- Contradiction Resolution:
Example Data Conflict:
A study reports IC₅₀ = 50 nM in enzyme assays but no activity in cell-based models. Possible explanations:
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Q. Table 3: SAR Data Example
| Analog Substituent | Kinase X IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl (Parent) | 50 | 15 |
| 4-Chlorophenyl | 35 | 10 |
| Piperazine variant | 120 | 45 |
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism:
- Forced Degradation:
Key Finding:
The morpholine ring shows resistance to oxidative degradation, while the pyrimidine core is susceptible to hydrolysis under acidic conditions .
Q. How to optimize experimental design for in vivo pharmacokinetic studies?
Methodological Answer:
- Dose Selection: Use allometric scaling from rodent studies (e.g., 10 mg/kg in mice ≈ 0.8 mg/kg in humans).
- Sampling Protocol: Collect plasma at 0.5, 2, 6, 12, and 24 hours post-dose; quantify via LC-MS/MS .
- Data Analysis: Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental models (e.g., Phoenix WinNonlin).
Q. Table 4: Pharmacokinetic Parameters (Rat Study)
| Parameter | Value |
|---|---|
| AUC₀–₂₄ (ng·h/mL) | 450 ± 60 |
| t₁/₂ (h) | 3.2 ± 0.5 |
| Bioavailability | 22% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
